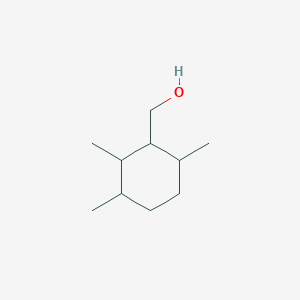
(2,3,6-Trimethylcyclohexyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3,6-Trimethylcyclohexyl)methanol is an organic compound with the molecular formula C10H20O It is a cyclohexane derivative with three methyl groups and a hydroxyl group attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,6-Trimethylcyclohexyl)methanol typically involves the hydrogenation of the corresponding cyclohexenyl compound. One common method is the hydrogenation of 1-(2,3,6-trimethylcyclohexenyl)-1-alken-3-ones using ruthenium catalysts . The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2,3,6-Trimethylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
(2,3,6-Trimethylcyclohexyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a biochemical reagent.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism by which (2,3,6-Trimethylcyclohexyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and function .
Comparación Con Compuestos Similares
Similar Compounds
(2,4,6-Trimethylcyclohexyl)methanol: Another trimethylcyclohexyl derivative with similar structural properties.
Cyclohexanol: A simpler cyclohexane derivative with a single hydroxyl group.
Menthol: A naturally occurring compound with a similar cyclohexane structure and hydroxyl group.
Uniqueness
(2,3,6-Trimethylcyclohexyl)methanol is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. This unique structure can lead to distinct interactions with biological targets and different applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H20O |
|---|---|
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
(2,3,6-trimethylcyclohexyl)methanol |
InChI |
InChI=1S/C10H20O/c1-7-4-5-8(2)10(6-11)9(7)3/h7-11H,4-6H2,1-3H3 |
Clave InChI |
ZLUFRFPTYNFOQV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(C1C)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


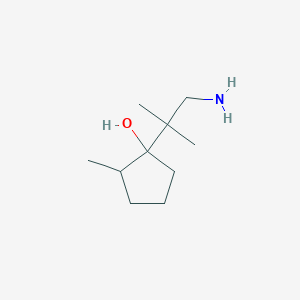

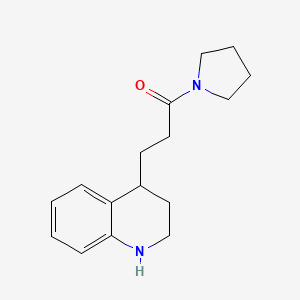

![3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B13152846.png)
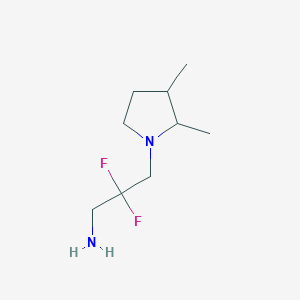
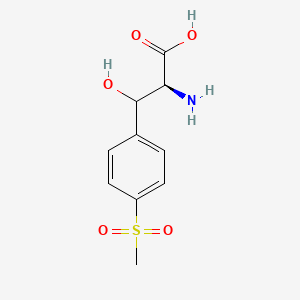
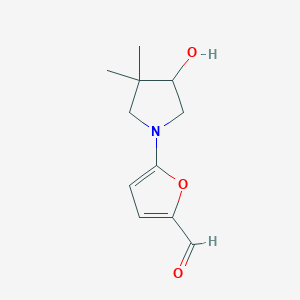
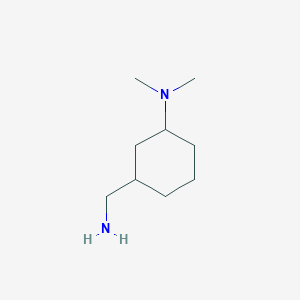
![[4-(Trifluoromethyl)phenyl]methanesulfonyl fluoride](/img/structure/B13152863.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(1,1-dimethylethyl)-](/img/structure/B13152864.png)
![3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13152866.png)

![N,N,5-Trimethylbenzo[d]isoxazol-3-amine](/img/structure/B13152871.png)
